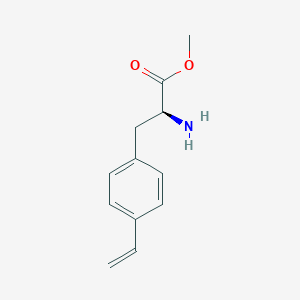

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a vinyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanoic acid.

Vinylation: The phenyl ring is functionalized with a vinyl group through a palladium-catalyzed Heck reaction. This involves the reaction of (S)-2-amino-3-phenylpropanoic acid with vinyl halides in the presence of a palladium catalyst and a base.

Esterification: The carboxylic acid group is then esterified using methanol and a suitable acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are employed to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4, and other oxidizing agents.

Reduction: Pd/C, hydrogen gas.

Substitution: Electrophiles such as acyl chlorides, isocyanates, etc.

Major Products

Oxidation: Epoxides, diols.

Reduction: Ethyl-substituted derivatives.

Substitution: Amides, ureas, and other derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for protein binding studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.

Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The vinyl group allows for covalent binding to nucleophilic sites in proteins or enzymes, potentially modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-2-Amino-3-(3-vinylphenyl)propanoic acid

- (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride

Uniqueness

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is unique due to its specific structural features, such as the presence of both a vinyl group and an ester functional group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biologische Aktivität

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a vinyl phenyl group. Its structural formula can be represented as follows:

This compound is part of a broader class of phenylalanine derivatives that have been studied for their roles in tumor imaging and metabolic processes.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Starting Materials : Utilization of commercially available phenylalanine derivatives.

- Reagents : Common reagents include coupling agents and solvents that facilitate the formation of the desired amino acid structure.

- Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Research indicates that this compound exhibits several biological activities:

- Tumor Imaging : The compound acts as a substrate for L-type amino acid transporters (LATs), particularly LAT1, which is overexpressed in various tumors. This property makes it a candidate for use in positron emission tomography (PET) imaging to visualize tumor metabolism and proliferation .

- Cell Proliferation : Studies have shown that compounds similar to this compound can influence cellular pathways related to growth and survival, potentially impacting cancer treatment strategies .

In Vitro and In Vivo Studies

- In Vitro Studies : Cell uptake studies using glioma cell lines demonstrated that this compound has a significant uptake via LAT1, suggesting its utility in targeting tumor cells .

- In Vivo Studies : Animal models have shown that this compound accumulates preferentially in tumor tissues compared to surrounding healthy tissues, with a notable tumor-to-background ratio observed during imaging studies .

Case Studies

Several case studies highlight the application of this compound in clinical settings:

- PET Imaging in Gliomas : A study involving PET imaging with this compound showed promising results in differentiating between tumor types based on metabolic activity, aiding in diagnosis and treatment planning .

- Therapeutic Applications : Investigations into the therapeutic potential of this compound have indicated its role in enhancing the efficacy of chemotherapeutic agents by targeting metabolic pathways critical for tumor growth .

Research Findings Summary

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-(4-ethenylphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2/h3-7,11H,1,8,13H2,2H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWLFUMVAQCFNE-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C=C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)C=C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.